molecular formula C36H34O6 B3820992 4-(1-{4-[(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)OXY]PHENYL}-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)PHENYL BICYCLO[4.1.0]HEPTANE-7-CARBOXYLATE CAS No. 497820-23-2

4-(1-{4-[(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)OXY]PHENYL}-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)PHENYL BICYCLO[4.1.0]HEPTANE-7-CARBOXYLATE

Cat. No.: B3820992
CAS No.: 497820-23-2
M. Wt: 562.6 g/mol
InChI Key: SMLZOAVHWOGOAJ-UHFFFAOYSA-N
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Description

4-(1-{4-[(BICYCLO[410]HEPT-7-YLCARBONYL)OXY]PHENYL}-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)PHENYL BICYCLO[410]HEPTANE-7-CARBOXYLATE is a complex organic compound that features multiple bicyclic structures and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of bicyclic structures and the introduction of functional groups. A possible synthetic route could involve:

    Formation of the Bicyclo[4.1.0]heptane Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the Carbonyl Group: Oxidation of the bicyclic structure to introduce the carbonyl group.

    Formation of the Isobenzofuranone Moiety: This can be synthesized through a cyclization reaction involving a suitable precursor.

    Coupling Reactions: The final steps involve coupling the different moieties together using esterification or amidation reactions under specific conditions such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This could involve:

    Continuous Flow Chemistry: To improve reaction efficiency and scalability.

    Catalysis: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification methods such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms to form new functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids, while reduction could yield alcohols or alkanes.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a catalyst in organic reactions due to its unique structure.

Biology and Medicine

    Drug Development:

    Biological Probes: Use as a probe to study biological processes and interactions.

Industry

    Materials Science:

    Polymer Chemistry: Use as a monomer or additive in the synthesis of polymers.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be studied through experimental and computational methods.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.1.0]heptane Derivatives: Compounds with similar bicyclic structures.

    Isobenzofuranone Derivatives: Compounds with similar isobenzofuranone moieties.

Uniqueness

The uniqueness of this compound lies in its combination of multiple bicyclic structures and functional groups, which could confer unique properties and reactivity compared to similar compounds.

Biological Activity

The compound 4-(1-{4-[(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)OXY]PHENYL}-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)PHENYL BICYCLO[4.1.0]HEPTANE-7-CARBOXYLATE is a complex bicyclic structure that has garnered attention due to its potential biological activities. This article delves into its biochemical interactions, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features a bicyclo[4.1.0]heptane core, which is notable for its unique three-dimensional arrangement that can influence biological interactions. The structural complexity includes a phenyl group and an isobenzofuran moiety, which may contribute to its biological activity.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC20H23O4
Molecular Weight339.39 g/mol
Bicyclic FrameworkBicyclo[4.1.0]heptane
Functional GroupsEster, Carbonyl, Ether

The biological activity of this compound may be attributed to its interaction with various molecular targets within cells:

  • Enzyme Interaction : The compound is hypothesized to interact with enzymes such as hydrolases and oxidoreductases, affecting their catalytic activities and leading to altered metabolic pathways.
  • Cell Signaling Modulation : It may influence key signaling pathways by modulating the activity of kinases and phosphatases, which can result in changes in gene expression and cellular responses .
  • Subcellular Localization : The localization within the cytoplasm and potential targeting to organelles like mitochondria enhances its interaction with cellular machinery, impacting overall cellular metabolism .

Cellular Effects

Research indicates that this compound can induce significant changes in cellular processes:

  • Gene Expression : It has been shown to affect transcription factors, leading to altered expression of genes involved in various metabolic pathways.
  • Cell Proliferation : Preliminary studies suggest that it may have effects on cell cycle regulation, potentially influencing cancer cell growth .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to the one :

Study 1: Enzyme Inhibition

A study demonstrated that bicyclic compounds can act as competitive inhibitors for certain hydrolases, showcasing their potential as therapeutic agents in metabolic disorders .

Study 2: Anticancer Activity

Research has indicated that derivatives of bicyclo[4.1.0]heptane structures exhibit anticancer properties by inducing apoptosis in cancer cell lines through modulation of apoptosis-related proteins .

Table 2: Summary of Research Findings

Study FocusFindingsReference
Enzyme InteractionCompetitive inhibition observed
Anticancer ActivityInduction of apoptosis in cancer cells
Gene Expression ModulationAltered transcription factor activity

Properties

IUPAC Name

[4-[1-[4-(bicyclo[4.1.0]heptane-7-carbonyloxy)phenyl]-3-oxo-2-benzofuran-1-yl]phenyl] bicyclo[4.1.0]heptane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H34O6/c37-33-29-11-5-6-12-30(29)36(42-33,21-13-17-23(18-14-21)40-34(38)31-25-7-1-2-8-26(25)31)22-15-19-24(20-16-22)41-35(39)32-27-9-3-4-10-28(27)32/h5-6,11-20,25-28,31-32H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLZOAVHWOGOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2C(=O)OC3=CC=C(C=C3)C4(C5=CC=CC=C5C(=O)O4)C6=CC=C(C=C6)OC(=O)C7C8C7CCCC8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101115655
Record name Bicyclo[4.1.0]heptane-7-carboxylic acid, (3-oxo-1(3H)-isobenzofuranylidene)di-4,1-phenylene ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101115655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497820-23-2
Record name Bicyclo[4.1.0]heptane-7-carboxylic acid, (3-oxo-1(3H)-isobenzofuranylidene)di-4,1-phenylene ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497820-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[4.1.0]heptane-7-carboxylic acid, (3-oxo-1(3H)-isobenzofuranylidene)di-4,1-phenylene ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101115655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(1-{4-[(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)OXY]PHENYL}-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)PHENYL BICYCLO[4.1.0]HEPTANE-7-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
4-(1-{4-[(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)OXY]PHENYL}-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)PHENYL BICYCLO[4.1.0]HEPTANE-7-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
4-(1-{4-[(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)OXY]PHENYL}-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)PHENYL BICYCLO[4.1.0]HEPTANE-7-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
4-(1-{4-[(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)OXY]PHENYL}-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)PHENYL BICYCLO[4.1.0]HEPTANE-7-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(1-{4-[(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)OXY]PHENYL}-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)PHENYL BICYCLO[4.1.0]HEPTANE-7-CARBOXYLATE
Reactant of Route 6
4-(1-{4-[(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)OXY]PHENYL}-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)PHENYL BICYCLO[4.1.0]HEPTANE-7-CARBOXYLATE

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